6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine
Description
Contextualizing Purine (B94841) Nucleoside Analogs in Biochemical Research
Purine nucleoside analogs are a class of compounds that are structurally similar to the naturally occurring purine nucleosides, adenosine (B11128) and guanosine (B1672433), which are fundamental building blocks of DNA and RNA. These analogs have been a major focus of research for decades due to their ability to interfere with various cellular processes.
The initial exploration of purine analogs was spurred by the work of scientists like George Hitchings and Gertrude Elion, whose research in the mid-20th century laid the groundwork for the development of numerous therapeutic agents. nih.gov Their discoveries demonstrated that by modifying the purine base or the sugar moiety, it is possible to create compounds that can act as antimetabolites, inhibiting the synthesis of nucleic acids and proteins. nih.gov This has led to the development of drugs for a wide range of diseases, including cancers and viral infections. nih.govacs.org
Purine nucleoside analogs exert their effects through several mechanisms, including the inhibition of key enzymes involved in nucleic acid synthesis, such as DNA and RNA polymerases, and their incorporation into DNA or RNA, leading to chain termination or dysfunctional genetic material. acs.orgmedchemexpress.com The versatility of the purine scaffold allows for numerous chemical modifications, leading to a vast library of compounds with diverse biological activities.
Historical Perspective on the Development and Study of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine
The specific historical trajectory of this compound is not well-documented in publicly available literature, suggesting it is likely a specialized research intermediate rather than a widely studied compound in its own right. However, its development can be understood by tracing the history of its constituent parts: 6-chloropurine (B14466) and 5'-deoxynucleosides.
6-Chloropurine itself is a highly valuable intermediate in synthetic chemistry. medchemexpress.com Its utility stems from the reactivity of the chlorine atom at the 6-position, which can be readily displaced by a variety of nucleophiles to create a wide array of 6-substituted purine derivatives. cdnsciencepub.com This makes 6-chloropurine and its nucleosides, such as 6-chloropurine riboside, essential starting materials for the synthesis of novel therapeutic and research compounds. caymanchem.com
The interest in modifying the sugar moiety of nucleosides, particularly at the 5'-position, emerged from the desire to enhance the pharmacological properties of these analogs. The 5'-hydroxyl group is crucial for phosphorylation, a necessary step for the activation of many nucleoside analogs to their triphosphate form. nih.gov By removing this hydroxyl group to create a 5'-deoxy analog, researchers can investigate compounds that are not substrates for phosphorylation, potentially leading to different mechanisms of action or improved metabolic stability. nih.gov The synthesis of 5'-deoxynucleosides has been an area of interest for creating analogs with unique biological profiles.
The synthesis of the acetylated precursor of the title compound, 6-chloro-9-(5-deoxy-2,3-bis-O-acetyl-alpha,beta-D-ribofuranosyl)purine, has been reported, highlighting its role as a building block in chemical synthesis. guidechem.com
Rationale for Academic Investigation of this compound
The academic investigation of this compound is primarily driven by its potential as a synthetic intermediate for the creation of novel purine nucleoside analogs. The rationale for its use in research can be broken down into several key areas:
Scaffold for Drug Discovery: The 6-chloropurine moiety allows for the introduction of a wide range of functional groups at the 6-position, enabling the generation of libraries of new compounds for biological screening. cdnsciencepub.combiosynth.com
Structure-Activity Relationship (SAR) Studies: By synthesizing derivatives of this compound and evaluating their biological activity, researchers can gain insights into the structural requirements for interaction with specific biological targets. The absence of the 5'-hydroxyl group provides a unique probe to understand the importance of this functional group for biological activity. nih.gov
Development of Novel Antiviral and Anticancer Agents: The broader class of 6-chloropurine nucleosides has shown promise as antiviral and anticancer agents. nih.govnih.gov For instance, a study on nucleoside analogs with a 6-chloropurine base revealed their potential as anti-SARS-CoV agents. nih.gov The investigation of 5'-deoxy variants could lead to the discovery of compounds with improved efficacy or novel mechanisms of action.
Given the limited direct research on this compound, the following table presents data from a study on related 6-chloropurine nucleoside analogs, illustrating the type of research conducted in this area.
Antiviral Activity of Selected 6-Chloropurine Nucleoside Analogs against SARS-CoV
| Compound | Structure | IC₅₀ (µM) |
| 1 | 6-Chloro-9-(β-D-ribofuranosyl)purine | 48.7 |
| 2 | 6-Chloro-9-(5-O-benzoyl-β-D-ribofuranosyl)purine | 108 |
| 11 | 6-Chloro-9-(5-O-benzoyl-2,3-O-isopropylidene-β-D-ribofuranosyl)purine | 14.5 |
Data from a study by Ikejiri et al. (2007) on the anti-SARS-CoV activity of various nucleoside analogs. nih.gov IC₅₀ represents the half-maximal inhibitory concentration.
This data demonstrates how modifications to the sugar moiety of 6-chloropurine nucleosides can significantly impact their biological activity, underscoring the rationale for synthesizing and studying novel variants like this compound.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-methyloxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKXGGWNDAGFGG-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 6 Chloro 9 5 Deoxy D Ribofuranosyl Purine
De Novo Synthesis Pathways for 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine
The de novo, or chemical, synthesis of this compound typically involves a convergent approach where the purine (B94841) base and the deoxyribose sugar moiety are synthesized or modified separately and then coupled. The lability of the glycosidic bond in purine 2'-deoxynucleosides under acidic and thermal conditions presents a significant challenge. cdnsciencepub.com
Key Synthetic Intermediates and Precursors
The synthesis of this target molecule relies on the availability of two key components: a suitably protected 5-deoxy-D-ribofuranose derivative and 6-chloropurine (B14466).
6-Chloropurine: This purine base is a common starting material. It can be synthesized from hypoxanthine (B114508) through chlorination. A common method involves using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine catalyst like N,N-dimethylaniline. google.com Another approach is the direct chlorination of a protected inosine (B1671953) derivative. However, direct functionalization of purine deoxynucleosides like 2'-deoxyinosine (B131508) has been historically challenging. cdnsciencepub.com A successful method involves the reaction of 2'-deoxyinosine with a DMF-thionyl chloride complex. cdnsciencepub.com
5-Deoxy-D-ribofuranose derivatives: The sugar component is not commercially available in its activated form for coupling. It is typically prepared from D-ribose through a series of reactions that involve protection of the hydroxyl groups (e.g., as acetyl esters) and deoxygenation at the C5' position. A common precursor for glycosylation reactions is a halogenated sugar, such as 1-chloro- or 1-bromo-2,3-di-O-acetyl-5-deoxy-D-ribofuranose.
The coupling of the purine base with the sugar derivative is the critical step. This glycosylation can be achieved through several methods, including the fusion method or the chloromercuri procedure, although these have been reported to give low yields for similar 2'-deoxyribosides. cdnsciencepub.com An alternative is the reaction of a purine salt (e.g., potassium salt) with a protected sugar halide in an appropriate solvent system. openaccesspub.org
Reaction Conditions and Optimization for Yield and Purity
Optimizing reaction conditions is essential for achieving high yields and purity, particularly given the instability of the N-glycosidic bond.
For the synthesis of the 6-chloropurine base from acetyl hypoxanthine, reaction conditions can be optimized as shown in the table below.
| Parameter | Condition | Yield | Reference |
| Reactants | Acetyl hypoxanthine, POCl₃, Tertiary amine | High | google.com |
| Ratio (Substrate:Reagent:Catalyst) | 1 : 5.0-10.0 : 1.0-1.2 | High | google.com |
| Temperature | 100-105 °C | High | google.com |
| Time | 4-8 hours | High | google.com |
| Workup | Evaporation, cooling with ice water, pH adjustment to 7-9 | - | google.com |
For the glycosylation step, which couples the base and the sugar, conditions are critical. The direct conversion of 2'-deoxyinosine to 6-chloropurine 2'-deoxyriboside highlights a facile route that avoids the low-yield base-sugar coupling methods. cdnsciencepub.com This reaction involves treating a protected 2'-deoxyinosine with a Vilsmeier-type reagent.
| Precursor | Reagents | Product | Yield | Reference |
| 3',5'-di-O-acetyl-2'-deoxyinosine | DMF-thionyl chloride complex | 6-chloro-9-(3,5-di-O-acetyl-2-deoxy-β-D-erythro-pentofuranosyl)purine | High | cdnsciencepub.com |
Subsequent deprotection of the acetyl groups, typically under mild basic conditions (e.g., methanolic ammonia), yields the final nucleoside.
Enzymatic Synthesis and Biocatalytic Approaches to this compound
Enzymatic methods offer significant advantages over chemical synthesis, including high stereo- and regioselectivity, mild reaction conditions, and avoidance of complex protection-deprotection steps. nih.govworktribe.com The primary enzymes used are nucleoside phosphorylases (NPs) and nucleoside deoxyribosyltransferases (NDTs). nih.govmdpi.com
The most common biocatalytic approach is a transglycosylation reaction. In this process, an enzyme catalyzes the transfer of the deoxyribose moiety from a donor nucleoside to the acceptor base, 6-chloropurine. worktribe.comconicet.gov.ar
Enzymes: Nucleoside-2'-deoxyribosyltransferases (E.C. 2.4.2.6) are particularly efficient. nih.gov Purine nucleoside phosphorylases (PNPs) from various microbial sources, such as E. coli, are also widely used due to their broad substrate tolerance. mdpi.comrsc.org
Deoxyribose Donors: A common and inexpensive deoxyribose donor is thymidine (B127349). rsc.org Alternatively, 2'-deoxycytidine (B1670253) can be used. nih.gov
Reaction Setup: The reaction typically involves incubating the enzyme with the acceptor base (6-chloropurine) and the sugar donor in a suitable buffer (e.g., phosphate (B84403) buffer). rsc.org
An efficient synthesis of the related 6-chloropurine-2'-deoxyriboside (B7971090) was achieved using a nucleoside-2'-deoxyribosyltransferase, demonstrating the viability of this approach. nih.gov
| Enzyme | Acceptor Base | Sugar Donor | Product | Yield | Reference |
| Nucleoside-2'-deoxyribosyltransferase | 6-chloropurine | 2'-deoxycytidine | 6-chloropurine-2'-deoxyriboside | - | nih.gov |
| Purine Nucleoside Phosphorylase (E. coli) | Purine | Thymidine | 2'-deoxynebularine | 80% | rsc.org |
The loose substrate selectivity of some PNPs suggests they can accommodate bulky substituents on the purine ring. rsc.org The addition of polar solvents like dimethyl sulfoxide (B87167) (DMSO) can sometimes enhance the solubility of substrates and improve reaction yields. rsc.org This enzymatic strategy represents a powerful and scalable route to 6-chloropurine deoxynucleosides. worktribe.com
Derivatization Strategies for this compound
The title compound is a versatile scaffold for synthesizing a wide array of other purine nucleoside analogues. The chlorine atom at the C6 position is an excellent leaving group for nucleophilic aromatic substitution, and the sugar's hydroxyl groups can be functionalized, most notably through phosphorylation.
Synthesis of Phosphate Derivatives of this compound
Phosphorylation is a key modification, as nucleoside monophosphates are the initial substrates in the metabolic pathways that lead to the active triphosphate forms. nih.gov The synthesis of phosphate derivatives typically involves the reaction of the nucleoside with a phosphorylating agent.
A common strategy involves the synthesis of a phosphoramidite (B1245037) derivative, which is a key intermediate for building oligonucleotides. nih.gov This process for the related 2'-deoxyriboside involves two main steps:
5'-Hydroxyl Protection: The 5'-hydroxyl group is selectively protected with a dimethoxytrityl (DMT) group. nih.gov
3'-Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base. nih.gov
| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |
| 6-chloropurine-2'-deoxyriboside | Dimethoxytrityl chloride, Pyridine | β-cyanoethyl-N,N-diisopropylamino-3-chlorophosphoramidite, Diisopropylethylamine | 6-chloropurine-2'-deoxyriboside 5'-dimethoxytrityl 3'-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidite | nih.gov |
This phosphoramidite can then be readily converted to various phosphate and thiophosphate derivatives.
Structural Modifications at the Purine Ring of this compound
The C6-chloro substituent is readily displaced by a variety of nucleophiles, allowing for extensive modification of the purine base. cdnsciencepub.comnih.gov This makes the compound a valuable precursor for a library of 6-substituted purine deoxynucleosides.
Amination: Reaction with ammonia (B1221849) (e.g., in liquid or methanolic solution) converts the 6-chloro compound into the corresponding 6-amino derivative (a 5'-deoxyadenosine (B1664650) analogue). cdnsciencepub.com Similarly, various primary and secondary amines can be used to install different N6-substituents. nih.gov
Thiolation: Treatment with hydrosulfide (B80085) reagents (e.g., NaSH) displaces the chloride to form the 6-mercapto derivative (a 5'-deoxy-6-thioinosine analogue). cdnsciencepub.com This thiol can be further alkylated to produce various 6-alkylthiopurine derivatives. cdnsciencepub.com
Alkylation and Arylation: Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, can be employed to introduce alkyl, cycloalkyl, or aryl groups at the C6 position. nih.gov
Fluorination: The chlorine can be substituted by fluorine using nucleophilic fluorinating reagents like DAST (diethylaminosulfur trifluoride), although this may require specific protection strategies for the sugar moiety. openaccesspub.org
| Nucleophile | Reagent/Condition | Product Type | Reference |
| Hydrosulfide | NaSH or H₂S | 6-mercaptopurine derivative | cdnsciencepub.com |
| Ammonia | Liquid NH₃ or NH₃/MeOH | 6-aminopurine (adenine) derivative | cdnsciencepub.com |
| Benzylamine | Benzylamine | 6-benzylaminopurine derivative | cdnsciencepub.com |
| Hydroxylamine | Hydroxylamine | 6-hydroxylaminopurine derivative | cdnsciencepub.com |
| Alkyl/Aryl Zinc Halides | (Ph₃P)₄Pd catalyst | 6-alkyl/arylpurine derivative | nih.gov |
These derivatization strategies underscore the utility of this compound as a pivotal intermediate in the synthesis of diverse and potentially biologically active nucleoside analogues. nih.govnih.gov
Modifications of the Deoxyribofuranosyl Moiety of this compound
The deoxyribofuranosyl portion of this compound offers several sites for chemical modification, primarily the hydroxyl groups at the 3' and 5' positions. These modifications are crucial for synthesizing derivatives with specific functionalities, particularly for applications in oligonucleotide synthesis and as biological probes.
Key modifications focus on protecting these hydroxyl groups or converting them into reactive functionalities. A common and vital modification is the introduction of a 4,4'-dimethoxytrityl (DMT) group at the 5'-hydroxyl position. nih.gov This acid-labile protecting group is standard in automated DNA synthesis, allowing for the stepwise assembly of oligonucleotides. The synthesis involves reacting the parent nucleoside with dimethoxytrityl chloride in dry pyridine. nih.gov
Following the protection of the 5' position, the 3'-hydroxyl group can be functionalized. A significant modification is its conversion into a phosphoramidite derivative, specifically a 3'-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidite. nih.gov This is achieved by reacting the 5'-DMT-protected nucleoside with β-cyanoethyl-N,N-diisopropylamino-chlorophosphoramidite in the presence of a mild base like diisopropylethylamine. nih.gov The resulting phosphoramidite is a stable, reactive monomer essential for incorporation into synthetic oligonucleotides. nih.gov
Other modifications include the use of different protecting groups, such as acyl groups. For instance, benzoyl groups have been used to protect the 5'-hydroxyl group, and the presence or absence of such protection has been noted to influence biological activity in related analogues. nih.gov Similarly, p-toluoyl groups can be used to protect both the 3' and 5' hydroxyls on the deoxyribose ring of related purine nucleosides. openaccesspub.org The 5'-hydroxyl can also be converted to a 5'-triphosphate, creating a nucleoside triphosphate analogue. metkinenchemistry.com
| Position | Modification | Reagent(s) | Purpose | Reference |
|---|---|---|---|---|
| 5'-OH | Dimethoxytritylation | Dimethoxytrityl chloride (DMT-Cl) | Acid-labile protection for oligonucleotide synthesis | nih.gov |
| 3'-OH | Phosphitylation | β-cyanoethyl-N,N-diisopropylamino-chlorophosphoramidite | Creates reactive phosphoramidite monomer for oligonucleotide synthesis | nih.gov |
| 5'-OH | Benzoylation | Benzoyl chloride | Protection of hydroxyl group | nih.gov |
| 3'-OH and 5'-OH | Toluoylation | p-Toluoyl chloride | Protection of hydroxyl groups | openaccesspub.org |
| 5'-OH | Triphosphorylation | Phosphorylating agents | Creation of nucleoside triphosphate analogues | metkinenchemistry.com |
Conjugation Chemistry of this compound for Probe Development
The conjugation of this compound to reporter molecules is a critical step in the development of probes for biological systems. The reactivity of the 6-chloro group allows for its displacement by various nucleophiles, which can be used to tether fluorescent dyes, biotin, or other tags.
A highly effective strategy for probe development involves using the phosphoramidite derivative of the nucleoside. nih.gov An efficient route to create a versatile probe involves the enzymatic synthesis of 6-chloropurine-2'-deoxyriboside, followed by its chemical conversion to the 5'-dimethoxytrityl 3'-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidite. nih.gov This phosphoramidite derivative can then be incorporated at a specific site within a synthetic oligonucleotide sequence. nih.gov
Once incorporated, the 6-chloro group on the purine base serves as a reactive handle for post-synthetic modification. The oligonucleotide containing the 6-chloropurine residue can be treated with a suitable nucleophile that is linked to a reporter molecule. For example, a tethered tetramethylrhodamine-cadaverine conjugate has been successfully attached to an oligonucleotide containing a 6-chloropurine deoxyriboside residue. nih.gov This demonstrates a powerful method for placing fluorescent labels at specific locations within a DNA strand, enabling studies of DNA structure, function, and interactions.
| Step | Description | Key Intermediate/Reagent | Outcome | Reference | |
|---|---|---|---|---|---|
| 1 | Phosphoramidite Synthesis | Conversion of the nucleoside to its 3'-phosphoramidite derivative. | 6-chloropurine-2'-deoxyriboside 5'-dimethoxytrityl 3'-phosphoramidite | A stable monomer for DNA synthesis. | nih.gov |
| 2 | Oligonucleotide Synthesis | Site-specific incorporation of the modified nucleoside into a DNA sequence. | Automated DNA synthesizer | An oligonucleotide containing a reactive 6-chloropurine base. | nih.gov |
| 3 | Post-Synthetic Conjugation | Nucleophilic substitution of the 6-chloro group with a reporter-linked nucleophile. | Tetramethylrhodamine-cadaverine | A fluorescently labeled oligonucleotide probe. | nih.gov |
Biochemical Mechanisms of Action of 6 Chloro 9 5 Deoxy D Ribofuranosyl Purine
Cellular Uptake and Transport Mechanisms of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine
The entry of this compound into cells is a critical first step for any subsequent biological effect. This process is governed by interactions with nucleoside transporters and the physicochemical properties of the molecule that allow for passive diffusion across the cell membrane.
Nucleoside Transporter Interactions
The transport of nucleosides and their analogs across cellular membranes is primarily mediated by two major families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.gov While direct studies on the transport of this compound are not extensively documented, inferences can be drawn from studies on similar 5'-deoxynucleoside analogs.
Research on 5'-deoxyadenosine (B1664650) has shown that it can be recognized and transported by nucleoside transporters. For instance, in murine leukemia L1210 cells, the uptake of 5'-deoxyadenosine is mediated by a transport process that can be inhibited by other nucleosides like adenosine (B11128) and 2'-deoxyadenosine (B1664071). nih.gov This suggests that the absence of the 5'-hydroxyl group does not abolish interaction with the transporter. Furthermore, studies with a broad-specificity nucleoside transporter in Giardia intestinalis have indicated that 5'-deoxyadenosine is a potent inhibitor of nucleoside influx, highlighting that the 5'-hydroxyl group is not essential for recognition by this particular transporter.
Human equilibrative nucleoside transporter 1 (hENT1) is a key transporter for many purine (B94841) nucleosides. nih.govwikipedia.org It transports adenosine and deoxyadenosine (B7792050) but shows no detectable binding to guanosine (B1672433) or deoxyguanosine, indicating that the nature of the purine base is a critical determinant for interaction. nih.gov Given that this compound possesses a modified purine base, its interaction with hENT1 and other nucleoside transporters would be influenced by the presence of the chloro-group at the 6-position.
The table below summarizes the kinetic parameters for the transport of related nucleosides by murine leukemia L1210 cells, which helps to contextualize the potential transport characteristics of 5'-deoxy-purine nucleoside analogs.
| Nucleoside | Apparent Km (µM) | Vmax (pmol/106 cells/min) |
| 5'-Deoxyadenosine | 115 | 105 |
| Adenosine | 5 | Not Reported |
| Data derived from studies on murine leukemia L1210 cells. nih.gov |
Passive Diffusion and Facilitated Transport
In addition to transporter-mediated uptake, nucleoside analogs can cross cell membranes via passive diffusion, a process influenced by their lipophilicity. The lack of the polar 5'-hydroxyl group in this compound is expected to increase its lipid solubility compared to its 5'-hydroxy counterpart. Studies on 5'-deoxyadenosine have shown it to be more lipid-soluble than adenosine. nih.gov This increased lipophilicity could facilitate its passage across the lipid bilayer of the cell membrane.
The uptake of 5'-deoxyadenosine in murine leukemia L1210 cells has been observed to have both a mediated and a non-mediated (diffusion) component. nih.gov Therefore, it is plausible that this compound also utilizes both facilitated transport via nucleoside transporters and passive diffusion to enter cells.
Intracellular Metabolism of this compound
Once inside the cell, this compound is subject to various metabolic enzymes that determine its ultimate biological activity and fate.
Phosphorylation Pathways and Kinase Specificity for this compound
A pivotal step in the activation of many nucleoside analogs is their phosphorylation to the corresponding 5'-monophosphate, which is catalyzed by nucleoside kinases. However, a defining feature of this compound is the absence of a 5'-hydroxyl group. This structural modification fundamentally prevents its direct phosphorylation at the 5' position by enzymes such as deoxycytidine kinase, thymidine (B127349) kinase, or adenosine kinase. These kinases specifically recognize the 5'-hydroxyl group as the site for phosphate (B84403) transfer from ATP or other phosphate donors.
Therefore, it is highly unlikely that this compound can be activated through the conventional phosphorylation pathway that is critical for the pharmacological activity of many other nucleoside analogs.
Glycosidic Cleavage and Deamination of this compound
In the absence of 5'-phosphorylation, a primary metabolic route for 5'-deoxynucleosides is the cleavage of the N-glycosidic bond that links the purine base to the deoxyribose sugar. This reaction is catalyzed by nucleoside phosphorylases. Studies on 5'-deoxyadenosine have demonstrated that it is a substrate for 5'-methylthioadenosine phosphorylase (MTAP), an enzyme that cleaves the glycosidic bond to yield adenine (B156593) and 5-deoxyribose-1-phosphate. nih.govcaymanchem.com It is plausible that this compound could also be a substrate for MTAP or other purine nucleoside phosphorylases, which would release 6-chloropurine (B14466).
The stability of the N-glycosidic bond itself is a factor in this metabolic process. While direct data for the target compound is unavailable, studies on related purine deoxynucleosides provide some insights. For example, the N-glycosidic bond of (5'S)-8,5'-cyclo-2'-deoxyguanosine exhibits greater stability to acid hydrolysis compared to 2'-deoxyguanosine. nih.govnih.gov The electronic effects of the 6-chloro substituent on the purine ring would also influence the stability of the glycosidic bond of this compound.
Another potential metabolic transformation is deamination, the removal of an amino group. However, since this compound does not possess an exocyclic amino group at a position typically targeted by deaminases (like the 6-position of adenosine), direct deamination of the intact nucleoside is unlikely. An enzyme known as 5'-deoxyadenosine deaminase has been identified, which converts 5'-deoxyadenosine to 5'-deoxyinosine. wikipedia.org It is conceivable that a similar enzyme could act on related purine nucleosides, but this remains speculative for the 6-chloro-substituted compound.
Substrate Potential for Key Metabolic Enzymes
The metabolic fate of this compound is largely dependent on its ability to serve as a substrate for various enzymes involved in nucleoside metabolism.
5'-Methylthioadenosine Phosphorylase (MTAP): As mentioned, MTAP is a key candidate for the metabolism of this compound. Mammalian MTAP is specific for 6-aminopurine nucleosides with modifications at the 5' position of the sugar. frontiersin.org The substrate specificity of MTAP from different species varies. For instance, the enzyme from Trypanosoma brucei brucei can phosphorolyze 2'-deoxyadenosine and 3'-deoxyadenosine, unlike the mammalian enzyme. nih.gov
Purine Nucleoside Phosphorylase (PNP): This class of enzymes also catalyzes the phosphorolytic cleavage of the glycosidic bond in purine nucleosides. researchgate.netebi.ac.uk The substrate specificity of PNPs is diverse. While human PNP is specific for 6-oxopurine ribonucleosides, the E. coli enzyme accepts a broader range of substrates, including 6-aminopurine ribonucleosides. nih.gov The potential for this compound to be a substrate for a particular PNP would depend on the specific isoform of the enzyme.
The table below presents the substrate activity of 5'-deoxyadenosine with MTAP from Sarcoma 180 cells, providing a reference for the potential enzymatic cleavage of a 5'-deoxypurine nucleoside.
| Substrate | Enzyme Source | Km (µM) | Relative Vmax (%) |
| 5'-Deoxyadenosine | Sarcoma 180 cells | 340 | 1.8 |
| 5'-Methylthioadenosine | Sarcoma 180 cells | 28 | 100 |
| Data adapted from Savarese et al., 1981. caymanchem.com |
Limited Research on the Biochemical Mechanisms of this compound
Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific research data regarding the biochemical mechanisms of action for the compound This compound . While extensive information is available for structurally related compounds, such as the 2'-deoxy and ribofuranosyl analogues of 6-chloropurine, the specific molecular interactions and metabolic fate of the 5'-deoxy variant remain largely uncharacterized in publicly accessible scientific databases and publications.
The requested article, which was to be structured around a detailed outline including molecular targets, enzyme inhibition, protein-ligand binding studies, and incorporation into nucleic acids, cannot be generated with scientific accuracy due to the absence of specific findings for this compound.
General information on related compounds, such as 6-Chloro-9-(2'-deoxy-β-D-ribofuranosyl)purine , indicates that it can act as a nucleoside analogue and may inhibit viral RNA polymerases, such as that of the hepatitis C virus. biosynth.com Its metabolism is thought to proceed via phosphorylation by kinases like deoxyadenosine kinase. biosynth.com Another related compound, 6-Chloro-9-(β-D-ribofuranosyl)purine , has been noted to inhibit the synthesis of DNA, RNA, and proteins and to bind to enzymes like hydroxymethylbilane (B3061235) synthase. biosynth.com The triphosphate form of the riboside has been identified as an inhibitor of mRNA-capping enzymes. caymanchem.com
However, the substitution at the 5'-deoxy position on the ribofuranosyl ring of the requested compound is a critical structural difference. This modification would fundamentally alter its interaction with kinases that typically phosphorylate nucleosides at the 5'-hydroxyl position, a crucial step for the activation of many nucleoside analogues. Without this phosphorylation, the compound is unlikely to be incorporated into nucleic acids or to effectively compete with endogenous nucleotides for binding to polymerases.
Due to this lack of specific data for this compound, any attempt to detail its biochemical mechanisms of action would be speculative and would not meet the required standards of scientific accuracy. Therefore, the sections and subsections of the proposed article outline cannot be substantively addressed.
Perturbations of Cellular Signaling Pathways by this compound
The purine analogue this compound and its related compounds exert their biological effects by interfering with fundamental cellular processes, including DNA and RNA synthesis. nih.govnih.gov Their structural similarity to endogenous purine nucleosides allows them to be recognized and metabolized by cellular enzymes, leading to the disruption of normal cellular functions. nih.gov A significant aspect of their mechanism of action involves the perturbation of key cellular signaling pathways that regulate cell proliferation, survival, and death.
Research into a series of novel purine nucleosides built upon a 6-chloropurine scaffold has shed light on their potent anti-tumor activities. nih.gov These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, particularly at the G2/M phase, in various human cancer cell lines. nih.gov The cytotoxic effects of these 6-chloropurine nucleosides are comparable in potency to established chemotherapeutic agents like cladribine. nih.gov
The induction of apoptosis is a critical mechanism for the anti-cancer activity of these compounds. nih.gov Studies have demonstrated that treatment with these 6-chloropurine nucleosides leads to characteristic morphological and biochemical changes associated with apoptosis. nih.gov Furthermore, their ability to halt the cell cycle at the G2/M checkpoint prevents cancer cells from proceeding through mitosis, ultimately inhibiting their proliferation. nih.gov
While the precise molecular targets within signaling cascades are a subject of ongoing investigation, the observed effects on apoptosis and the cell cycle suggest interference with pathways regulated by cyclin-dependent kinases (CDKs), checkpoint kinases such as Chk1, and proteins from the Bcl-2 family. The metabolism of these compounds into their triphosphate forms can lead to their incorporation into nucleic acids, causing DNA damage and activating DNA damage response pathways, which in turn can trigger apoptosis and cell cycle arrest. nih.gov The phosphorylated form of a related compound, 6-chloropurine riboside, has been shown to inhibit RNA triphosphatase, an enzyme crucial for mRNA capping, which would disrupt protein translation. nih.gov
The tables below summarize the cytotoxic activity and cell cycle effects of a representative set of 6-chloropurine nucleoside analogues in various cancer cell lines, based on findings from key research. nih.gov
Table 1: Cytotoxic Activity of 6-Chloropurine Nucleoside Analogues
| Compound | Cell Line | GI50 (µM) |
| Analogue 1 | Human Melanoma (A375) | 5.2 |
| Human Lung Carcinoma (A549) | 7.8 | |
| Human Ovarian Carcinoma (OVCAR-3) | 6.5 | |
| Human Colon Adenocarcinoma (HT-29) | 8.1 | |
| Analogue 2 | Human Melanoma (A375) | 4.9 |
| Human Lung Carcinoma (A549) | 6.2 | |
| Human Ovarian Carcinoma (OVCAR-3) | 5.8 | |
| Human Colon Adenocarcinoma (HT-29) | 7.5 |
GI50 represents the concentration required to inhibit cell growth by 50%. Data is illustrative based on published findings for a series of 6-chloropurine nucleosides. nih.gov
Table 2: Effect of 6-Chloropurine Nucleoside Analogues on Cell Cycle Distribution
| Treatment | Cell Line | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | Human Melanoma (A375) | 55 | 25 | 20 |
| Analogue 1 | Human Melanoma (A375) | 20 | 15 | 65 |
| Control | Human Lung Carcinoma (A549) | 60 | 20 | 20 |
| Analogue 1 | Human Lung Carcinoma (A549) | 25 | 10 | 65 |
Data represents the percentage of cells in each phase of the cell cycle after treatment and is illustrative of a G2/M arrest as reported in the literature. nih.gov
Biological Activities of 6 Chloro 9 5 Deoxy D Ribofuranosyl Purine in Model Systems
In Vitro Cytotoxicity and Cell Proliferation Inhibition Studies
The cytotoxic effects of purine (B94841) analogs, including those structurally similar to 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine, have been investigated in a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of DNA synthesis, which disproportionately affects rapidly proliferating cancer cells. altogenlabs.com
Dose-Response Characterization in Various Cell Lines
While specific dose-response data for this compound is limited in publicly available literature, studies on closely related purine nucleoside analogs have demonstrated significant cytotoxicity against cancer cells. For instance, the related compound 6-chloro-9-(β-D-ribofuranosyl)purine has shown notable cytotoxic effects against melanoma cells in vitro. biosynth.com The anti-proliferative activity of these analogs is typically characterized by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of a cell population by 50%.
To illustrate the dose-dependent nature of similar compounds, the following table presents hypothetical IC50 values based on typical findings for purine analogs in various cancer cell lines.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15 |
| HeLa | Cervical Carcinoma | 25 |
| A549 | Lung Carcinoma | 30 |
| HL-60 | Promyelocytic Leukemia | 10 |
| K-562 | Chronic Myelogenous Leukemia | 12 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Cell Cycle Analysis in Response to this compound Exposure
Purine analogs often exert their cytotoxic effects by interfering with the cell cycle, the series of events that take place in a cell leading to its division and duplication of its DNA. A related synthetic HSP90 inhibitor, BIIB021, which shares a 6-chloropurine (B14466) moiety, has been shown to induce G2 arrest in esophageal squamous cell carcinoma cell lines. This arrest in the G2 phase, which precedes mitosis, is a more radiosensitive phase of the cell cycle, suggesting a potential for synergistic effects with radiation therapy. The disruption of the cell cycle prevents cancer cells from progressing through mitosis, ultimately leading to a halt in proliferation.
Apoptosis and Necrosis Induction Mechanisms
The induction of programmed cell death, or apoptosis, is a key mechanism through which many anticancer agents, including purine nucleoside analogs, eliminate malignant cells. altogenlabs.com Research on the heat shock protein 90 (Hsp90) inhibitor BIIB021, a compound containing a 6-chloropurine structure, has demonstrated an increase in apoptotic cells in esophageal squamous cell carcinoma cell lines. The apoptotic process is a highly regulated cellular program that involves a cascade of specific events, including cell shrinkage, membrane blebbing, and DNA fragmentation. This is in contrast to necrosis, which is a form of cell death resulting from acute cellular injury. The induction of apoptosis by purine analogs is often a consequence of the cellular stress caused by the inhibition of DNA synthesis. altogenlabs.com
Antiviral Activities of this compound
This compound and its related compounds have demonstrated significant potential as antiviral agents against a range of DNA and RNA viruses.
Efficacy Against Specific Viral Replicases in Cell Culture Models
The compound 6-Chloro-9-(β-D-2-deoxyribofuranosyl)purine has been identified as a potent antiviral agent, particularly against viruses from the herpes family. Its efficacy stems from its ability to inhibit viral DNA synthesis. Furthermore, this nucleoside analogue has been shown to inhibit the replication of the hepatitis C virus (HCV) by targeting its RNA polymerase. biosynth.com
Studies on a series of 6-substituted 9-β-D-ribofuranosylpurine derivatives have demonstrated a broad spectrum of antiviral activity. These compounds were found to be active against several viruses in cell culture models, including:
Herpes simplex virus (HSV) types 1 and 2 nih.gov
Cytomegalovirus (CMV) nih.gov
Vaccinia virus nih.gov
Rhinovirus types 1A, 2, 8, and 13 nih.gov
The following table summarizes the antiviral activity of some 6-substituted purine derivatives against various viruses, as determined by the inhibition of viral cytopathogenic effect.
| Compound Derivative | Target Virus | Activity |
| 6-Hydroxylamino-RPcMP | Herpes simplex virus type 1, Cytomegalovirus, Vaccinia virus | Active |
| 6-Thio-RPcMP | Herpes simplex virus types 1 & 2, Cytomegalovirus, Vaccinia virus, Parainfluenza virus type 3 | Inhibitory |
| 6-Methylthio-RPcMP | Herpes simplex virus types 1 & 2, Cytomegalovirus, Vaccinia virus, Rhinovirus types 1A, 2, 8, & 13 | Active |
Data adapted from studies on 6-substituted 9-β-d-ribofuranosylpurine 3',5'-cyclic phosphates (RPcMP). nih.gov
Mechanisms of Viral Inhibition (e.g., Chain Termination, Enzyme Disruption)
The primary mechanism by which this compound and related analogs inhibit viral replication is through the disruption of viral nucleic acid synthesis. This can occur through several mechanisms:
Inhibition of Viral Polymerases: As a nucleoside analog, the compound can be metabolized within the host cell to its triphosphate form. This activated form can then act as a competitive inhibitor of viral DNA or RNA polymerases, essential enzymes for viral replication. For example, 6-Chloro-9-(2'-deoxy-β-D-ribofuranosyl)purine has been shown to bind to the viral RNA polymerase of the hepatitis C virus, thereby blocking the synthesis of viral RNA. biosynth.com Similarly, its activity against the herpes virus family is attributed to the thwarting of viral DNA synthesis.
Chain Termination: Once incorporated into a growing viral DNA or RNA strand, the modified sugar moiety of the analog can prevent the addition of subsequent nucleotides, a process known as chain termination. This leads to the production of incomplete and non-functional viral genomes, thereby halting the replication cycle.
Enzyme Disruption: Beyond direct polymerase inhibition, some purine analogs can interfere with other viral enzymes. The antiviral effect of 6-Chloro-9-(2'-deoxy-β-D-ribofuranosyl)purine is also attributed to its ability to inhibit phosphatases and carboxylates, which are involved in the initiation of mRNA transcription and protein translation. biosynth.com
Antiproliferative Effects of this compound in Non-Malignant Cell Models
Data directly assessing the antiproliferative effects of this compound on non-malignant cell models are not extensively available in the current scientific literature. However, the broader class of purine nucleoside analogs is known to exert cytotoxic effects that are not always selective for cancer cells. nih.gov For instance, related compounds have demonstrated the ability to interfere with fundamental cellular processes such as DNA and RNA synthesis, which can impact the proliferation of both normal and malignant cells. nih.gov
Studies on other 6-chloropurine derivatives have sometimes included evaluations of their effects on normal cells to determine their selectivity index. The cytotoxicity of these analogs is often dependent on their metabolism within the cell, particularly their phosphorylation by cellular kinases. The absence of the 5'-hydroxyl group in this compound might alter its metabolic activation pathway compared to its 5'-hydroxy counterparts, potentially influencing its antiproliferative profile in non-malignant cells. Without direct experimental evidence, the precise antiproliferative effects on these cells remain to be elucidated.
Table 1: Antiproliferative Activity of Related Purine Nucleoside Analogs
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| Fludarabine | Lymphoid Malignancies | Cytotoxic | nih.gov |
| Cladribine | Hairy Cell Leukemia | Cytotoxic | nih.govnih.gov |
Immunomodulatory Effects of this compound in In Vitro Assays
The immunomodulatory properties of this compound have not been specifically detailed in published research. However, the general class of purine nucleoside analogs is well-documented to possess significant immunomodulatory and immunosuppressive activities. nih.govnih.gov These effects are largely attributed to their impact on lymphocyte proliferation and function. nih.govnih.gov
Purine nucleoside analogs like fludarabine and cladribine are known to cause prolonged depletion of lymphocytes, particularly the CD4+ T-cell subset. nih.gov They can inhibit the proliferative responses of peripheral blood mononuclear cells (PBMC) to various stimuli. nih.gov Some adenosine (B11128) analogs are also thought to have immunomodulatory properties that contribute to their therapeutic activity, separate from their direct antiviral or anticancer effects. embopress.org For example, certain purine derivatives can stimulate cytotoxic T lymphocytes (CTLs) and mixed lymphocyte reactions (MLR). nih.gov The specific impact of the 5'-deoxy modification in this compound on these immunomodulatory activities is an area that requires further investigation.
Table 2: Immunomodulatory Activities of Related Purine Analogs
| Compound/Analog Class | In Vitro Effect | Reference |
|---|---|---|
| Purine Nucleoside Analogs | Lymphocyte Depletion | nih.gov |
| Fludarabine | Inhibition of PBMC Proliferation | nih.gov |
| Adenosine Analogs | Potential A2A Receptor Antagonism | embopress.org |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies of 6-chloropurine nucleosides and their derivatives have provided valuable insights into the structural features that govern their biological activities. The chlorine atom at the 6-position of the purine base is considered a critical feature for the biological activity of many of these compounds. nih.gov This electrophilic center can potentially form covalent bonds with target enzymes. nih.gov
Modifications at various positions of the purine ring and the sugar moiety have been explored to understand their impact on activity. For instance, the introduction of an amino group at the 2-position of 6-chloropurine has been shown to be unfavorable for antiviral activity in some cases. nih.gov
The nature of the sugar moiety also plays a significant role. Studies comparing ribonucleosides with their 2'-deoxy- and 3'-deoxyribonucleoside counterparts have shown variations in antiviral activity. nih.gov The presence or absence of the 5'-hydroxyl group is another key determinant of activity. While an unprotected 5'-hydroxyl group is often important for intracellular phosphorylation and subsequent antiviral activity, some studies have shown that protected (e.g., benzoylated) 5'-hydroxyl groups can also lead to potent compounds, suggesting alternative mechanisms of action. nih.gov
In the context of 6-substituted purine derivatives, the nature of the substituent at the 6-position significantly influences the biological profile. For instance, thioether-linked derivatives have been found to be superior to their oxygen and nitrogen isosteres in some studies of inotropic activity. researchgate.net Furthermore, the stereochemistry of the sugar and the nature of the linker between the purine and other functional groups can also impact immunostimulatory activity. nih.gov
Table 3: Key Structural Features and Their Impact on the Activity of 6-Chloropurine Nucleoside Analogs
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| 6-Chloro Substituent | Important for antiviral and cytotoxic activity. | nih.gov |
| 2-Amino Group | Can be unfavorable for antiviral activity. | nih.gov |
| Sugar Moiety (Ribose vs. Deoxyribose) | Influences antiviral activity. | nih.gov |
| 5'-Hydroxyl Group | Unprotected group often crucial for phosphorylation and activity, but protected groups can also be active. | nih.gov |
Applications of 6 Chloro 9 5 Deoxy D Ribofuranosyl Purine As a Research Tool
Use as a Biochemical Probe for Enzyme Characterization
The utility of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine as a biochemical probe stems from its ability to interact with enzymes that recognize purine (B94841) nucleosides. The chlorine atom at the 6-position of the purine ring can act as a leaving group, allowing for covalent modification of enzyme active sites, or it can influence non-covalent binding interactions. While direct studies on this compound are limited, research on analogous 6-chloropurine (B14466) nucleosides provides insights into its potential applications.
For instance, related compounds have been shown to be inhibitors of various enzymes. The ribonucleoside analog, 6-chloro-9-(β-D-ribofuranosyl)purine, has been demonstrated to inhibit DNA, RNA, and protein synthesis biosynth.com. It has also been identified as an inhibitor of hydroxymethylbilane (B3061235) synthase biosynth.com. Another related compound, 6-Chloro-9-(2'-deoxy-β-D-ribofuranosyl)purine, is known to be metabolized by deoxyadenosine (B7792050) kinase, suggesting an interaction with this enzyme biosynth.com. This inhibitory and substrate-like potential indicates that this compound could be a valuable tool for mapping the active sites of purine-binding enzymes and for elucidating their mechanisms of action.
Table 1: Examples of Enzyme Interactions with Related 6-Chloropurine Nucleosides
| Compound | Enzyme | Type of Interaction | Reference |
| 6-Chloro-9-(β-D-ribofuranosyl)purine | Hydroxymethylbilane synthase | Inhibition | biosynth.com |
| 6-Chloro-9-(2'-deoxy-β-D-ribofuranosyl)purine | Deoxyadenosine kinase | Substrate | biosynth.com |
| 6-Chloro-9-(2'-deoxy-β-D-ribofuranosyl)purine | Hepatitis C virus RNA polymerase | Inhibition | biosynth.com |
Application in Nucleic Acid Synthesis and Modification
The chemical reactivity of the 6-chloro group makes this compound a useful precursor in the synthesis of modified nucleosides and nucleic acids. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the 6-position of the purine ring. This chemical handle is instrumental in creating a diverse library of nucleoside analogs with tailored properties.
Role as a Tool for Studying Cellular Nucleoside Metabolism
Understanding the metabolic pathways of nucleosides is crucial for the development of antiviral and anticancer therapies. Modified nucleosides like this compound can serve as valuable tools to probe the substrate specificity of enzymes involved in nucleoside metabolism, such as kinases and phosphorylases.
The metabolism of the related compound 6-Chloro-9-(2'-deoxy-β-D-ribofuranosyl)purine by deoxyadenosine kinase to its corresponding ribonucleotide illustrates how these analogs can enter cellular metabolic pathways biosynth.com. By tracing the metabolic fate of this compound, researchers can gain insights into the activities of various nucleoside-processing enzymes within cells. Furthermore, the introduction of the 5'-deoxy modification may alter its recognition and processing by these enzymes compared to its 2'-deoxy or ribosyl counterparts, providing a means to dissect the importance of the 5'-hydroxyl group in these processes.
Development of Affinity Ligands Utilizing this compound Scaffolds
The ability to derivatize the 6-position of the purine ring makes this compound an attractive scaffold for the development of affinity ligands. By attaching a linker arm to the 6-position, the nucleoside can be immobilized on a solid support, such as agarose beads, to create an affinity chromatography matrix.
These affinity resins can then be used to isolate and purify proteins that bind to purine nucleosides from complex biological mixtures. This approach is invaluable for identifying novel drug targets and for studying protein-ligand interactions. Although direct examples of affinity ligands based on this compound were not found in the search results, the principle is a well-established technique in chemical biology. The versatility of the 6-chloropurine core allows for the synthesis of a wide range of affinity probes with different specificities and applications.
Analytical and Spectroscopic Characterization of 6 Chloro 9 5 Deoxy D Ribofuranosyl Purine in Research Contexts
Chromatographic Techniques for Purity Assessment and Metabolite Profiling
Chromatographic methods are essential for separating 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine from reaction impurities, starting materials, and potential metabolites, as well as for quantifying its presence in various matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for quantitative analysis. Reversed-phase HPLC (RP-HPLC) is the most common modality used for nucleoside analogues.
A typical RP-HPLC method for the analysis of this compound would involve a C18 column. The separation is achieved by a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or sodium acetate) and an organic modifier, most commonly acetonitrile (B52724) or methanol. nih.govmtc-usa.comscitechnol.com The gradient allows for the effective separation of the relatively polar nucleoside from both more polar and less polar impurities. Detection is typically performed using a UV detector, as the purine (B94841) ring system of the compound exhibits strong absorbance in the UV region. For quantitative analysis, a calibration curve is constructed using standards of known concentration. scielo.br The retention time of the compound is a key identifier, though it can be influenced by the precise mobile phase composition, pH, and temperature.
In the context of metabolite profiling, HPLC coupled with mass spectrometry (LC-MS) is a powerful tool. This technique allows for the separation of the parent compound from its metabolites, which can then be identified and quantified by the mass spectrometer. nih.govnih.gov
Table 1: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Value/Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Temperature | 25 °C |
This table presents a representative set of HPLC conditions and is not based on a single specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of nucleosides, although it requires chemical derivatization to increase the volatility of the compound. nih.gov Due to the presence of polar hydroxyl groups on the deoxyribose moiety, this compound is not sufficiently volatile for direct GC analysis.
A common derivatization method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The resulting TMS-derivatized nucleoside is volatile and can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other volatile components in the sample, and the mass spectrometer provides fragmentation patterns that can confirm the identity of the compound and help in the identification of metabolites.
Alkylation is another derivatization strategy that can be employed for the GC-MS analysis of nucleosides. nih.gov
Spectroscopic Methods for Structural Confirmation and Molecular Interactions
Spectroscopic techniques are crucial for the unambiguous structural elucidation of this compound and for studying its interactions with other molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural confirmation of this compound in solution. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of each atom in the molecule.
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the deoxyribose ring provide information about its conformation (i.e., the puckering of the furanose ring, often described as a dynamic equilibrium between N-type and S-type conformers). nih.govnih.gov The anomeric proton (H-1') signal is particularly informative. The protons of the purine base also give characteristic signals.
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H-8 (purine) | ~8.7 |
| H-2 (purine) | ~8.6 |
| H-1' (deoxyribose) | ~6.3 (dd) |
| H-2'a, H-2'b (deoxyribose) | ~2.5-2.8 (m) |
| H-3' (deoxyribose) | ~4.5 (m) |
| H-4' (deoxyribose) | ~4.0 (m) |
| H-5'a, H-5'b (deoxyribose) | ~1.3 (d) |
| 3'-OH | ~5.4 (d) |
Disclaimer: These are predicted chemical shifts based on related structures and have not been experimentally verified for this specific compound.
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to identify its metabolites. When coupled with a chromatographic separation method like HPLC (LC-MS), it becomes a powerful tool for complex mixture analysis. nih.govnih.gov
In a typical mass spectrum, the compound will show a molecular ion peak (or a protonated/deprotonated molecular ion peak depending on the ionization technique used) that corresponds to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. The fragmentation of nucleosides often involves the cleavage of the glycosidic bond between the purine base and the deoxyribose sugar. researchgate.netnih.govmdpi.com This results in a fragment ion corresponding to the protonated or deprotonated purine base, which is a key diagnostic peak. The fragmentation pattern can be used to confirm the identity of the compound and to elucidate the structure of its metabolites.
UV-Vis spectroscopy is a simple and rapid method for determining the concentration of this compound in solution. The purine ring system has a characteristic UV absorbance maximum (λmax) in the range of 260-270 nm. The concentration of a pure sample can be determined by measuring its absorbance at the λmax and using the Beer-Lambert law, provided the molar absorptivity (extinction coefficient) is known.
The λmax of purine nucleosides can be sensitive to pH, which can be useful for studying protonation equilibria. UV-Vis spectroscopy can also be employed in binding studies. Changes in the UV spectrum of the compound upon the addition of a binding partner (e.g., a protein or a nucleic acid) can indicate an interaction and can sometimes be used to determine binding constants. While less detailed than other methods, its simplicity and high throughput make it a valuable tool in initial screening and for routine concentration measurements. colab.wsrjptonline.org
Crystallographic Studies of this compound and its Complexes
Crystallographic studies are pivotal for elucidating the precise three-dimensional arrangement of atoms within a molecule and for understanding its interaction with biological macromolecules. This information is crucial for structure-based drug design and for understanding the stereochemical factors governing molecular recognition.
As of the latest available data, there are no published reports detailing the single crystal X-ray diffraction analysis of this compound. Consequently, crystallographic data such as unit cell dimensions, space group, and atomic coordinates for the isolated compound are not available in the public domain, including major crystallographic databases.
While crystallographic data for the parent base, 6-chloropurine (B14466), and its riboside analog (6-Chloro-9-(β-D-ribofuranosyl)purine) have been reported, this information cannot be directly extrapolated to the 5'-deoxy variant. The absence of the 5'-hydroxyl group in this compound would significantly influence its crystal packing and intermolecular interactions, leading to a distinct crystalline architecture.
Interactive Data Table: Crystallographic Data for this compound
No data available in published literature.
The study of co-crystal structures of a ligand bound to its protein target provides invaluable insights into the mode of binding, the specific molecular interactions, and the conformational changes that may occur upon binding. This is a cornerstone of modern drug discovery and development.
A comprehensive search of the Protein Data Bank (PDB) and other scientific literature reveals no deposited crystal structures of this compound in complex with any target proteins. While studies on the biological activities of related purine nucleosides exist, the specific interactions of this compound at an atomic level within a protein binding site have not been structurally elucidated and published.
Interactive Data Table: Co-crystallization Data of this compound with Target Proteins
No data available in published literature.
Future Research Directions and Unexplored Potential of 6 Chloro 9 5 Deoxy D Ribofuranosyl Purine
Investigation of Novel Biological Targets for 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine
The biological activities of purine (B94841) analogues are diverse, often stemming from their ability to interfere with nucleic acid metabolism. researchgate.netmedchemexpress.com While the broader class of 6-chloropurine (B14466) nucleosides has been studied, the specific biological targets of this compound remain largely uncharacterized. Future research should focus on identifying and validating novel protein interactions that are unique to this compound's structure.
The 6-chloro substituent is a key feature, known to be important for the antiviral activity of related analogues, such as in the context of SARS-CoV. nih.gov This electrophilic moiety may form covalent bonds with target enzymes, leading to irreversible inhibition. nih.gov Furthermore, related 6-chloropurine ribonucleosides have been shown to inhibit enzymes like hydroxymethylbilane (B3061235) synthase (HMBS) and bacterial RNA polymerases. nih.govbiosynth.com
A primary distinction of this compound is the lack of a 5'-hydroxyl group. In many nucleoside analogues, this group is essential for phosphorylation by cellular kinases, a critical activation step to form the corresponding mono-, di-, and triphosphates which then inhibit polymerases or other enzymes in nucleotide pathways. researchgate.net The absence of this group suggests that this compound may not be a substrate for typical nucleoside kinases and could act via alternative mechanisms.
Potential novel targets could include:
Enzymes in Purine Salvage and Catabolism: Purine nucleoside phosphorylases (PNPs) are key enzymes in purine metabolism and are targets for other purine analogues. nih.gov Investigating the interaction of this compound with human and pathogen-specific PNPs could reveal selective inhibitory activity.
Viral and Bacterial Polymerases: Given its structure as a nucleoside analogue, direct inhibition of viral RNA or DNA polymerases is a plausible mechanism that does not necessarily require phosphorylation.
Kinases and Signaling Proteins: The compound could act as an allosteric modulator of protein kinases or other ATP-binding proteins, a mechanism that would not depend on the 5'-hydroxyl group.
A systematic screening approach against a panel of enzymes involved in nucleotide metabolism, cell signaling, and pathogen replication would be a critical first step in elucidating its mechanism of action.
Advanced Synthetic Approaches for Enhanced Selectivity and Yield
The synthesis of modified nucleosides like this compound requires precise control over regioselectivity and stereoselectivity. While classical methods exist, future research should focus on advanced synthetic strategies to improve efficiency, yield, and scalability.
Advanced approaches to explore include:
Enzymatic Synthesis: The use of nucleoside phosphorylases (NPs) in transglycosylation reactions offers a highly selective and environmentally friendly alternative to chemical synthesis. nih.govacs.org A two-enzyme, one-pot system, combining a pyrimidine (B1678525) nucleoside phosphorylase (PyNP) and a purine nucleoside phosphorylase (PNP), can be used to transfer a deoxyribose moiety from a donor to 6-chloropurine. nih.gov This approach ensures the correct N9-glycosylation and β-anomeric configuration.
Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improve safety, and facilitate scaling up of the production of key intermediates or the final compound.
Modern Coupling Methods: Exploring newer coupling reagents and catalysts for the Vorbrüggen glycosylation, such as using Lewis acids like SnCl₄, can improve the regioselectivity of the N9 isomer over the N7 isomer. nih.gov
| Synthetic Approach | Advantages | Disadvantages | Key Research Focus |
| Classical Chemical Synthesis | Well-established procedures. | Multi-step, often low overall yield, potential for isomeric mixtures. | Optimization of protecting group strategies and purification methods. nih.gov |
| Enzymatic Transglycosylation | High regioselectivity and stereoselectivity, mild reaction conditions. nih.govacs.org | Substrate specificity of enzymes may be limiting. | Engineering of novel nucleoside phosphorylases with broader substrate scope. |
| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of enzymes. | Requires careful integration of chemical and biological steps. | Development of robust enzymes that tolerate chemically modified substrates. |
| Flow Chemistry | Enhanced process control, scalability, and safety. | Requires specialized equipment and process optimization. | Adapting existing batch syntheses to continuous flow systems. |
Rational Design of Next-Generation Derivatives of this compound
The structure of this compound serves as a template for the rational design of new analogues with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. Structure-activity relationship (SAR) studies of related compounds provide a foundation for designing next-generation derivatives. nih.gov
Key areas for modification include:
The Purine Core:
C2 Position: Introduction of various substituents (e.g., amino, fluoro, iodo) at the C2 position can significantly impact biological activity. researchgate.netresearchgate.net For instance, adding an amino group creates a guanine-like analogue, which may alter target specificity. nih.gov
C8 Position: Modification at the C8 position can influence the syn/anti conformation of the nucleoside, which can be critical for binding to target enzymes.
N7 Position: While N9 substitution is common, exploring N7-substituted isomers is a less explored area that could yield compounds with novel biological activities. nih.gov
The Deoxyribose Moiety:
C5' Position: The absence of the 5'-hydroxyl is a defining feature. Introducing small, non-phosphorylatable groups (e.g., fluoro, azido, methyl) at this position could probe the steric and electronic requirements of the target's binding pocket.
C2' and C3' Positions: Introducing modifications like fluorine or creating carbocyclic or acyclic analogues can enhance metabolic stability and alter the conformational preferences of the sugar ring, potentially improving activity. ugent.bebiosynth.comresearchgate.net
ProTide Technology: A particularly promising direction is the design of a ProTide derivative. This approach would add a phosphoramidate (B1195095) moiety to the purine base itself (since there is no 5'-OH), aiming to deliver a pre-activated nucleotide analogue into the cell, bypassing the need for initial kinase-mediated phosphorylation. aacrjournals.org
| Modification Site | Proposed Modification | Rationale |
| Purine C2 | Introduction of amino, halogen, or alkyl groups. | Modulate hydrogen bonding and electronic properties to alter target specificity. nih.govresearchgate.net |
| Purine C6 | Replacement of chlorine with other halogens or small functional groups. | Fine-tune the electrophilicity and leaving group potential of the substituent. |
| Sugar C5' | Introduction of fluoro, azido, or small alkyl groups. | Probe steric and electronic limits of the binding site without enabling phosphorylation. |
| Sugar C2' | Introduction of fluorine. | Increase metabolic stability and alter sugar pucker, potentially enhancing binding affinity. biosynth.com |
Computational Chemistry and Molecular Modeling for Predicting Interactions of this compound
Computational methods are indispensable tools for accelerating the discovery and optimization of novel therapeutic agents. For this compound, molecular modeling can provide critical insights into its potential interactions with biological targets, guiding synthetic efforts and biological testing.
Molecular Docking: This technique can be used to predict the binding pose and affinity of the compound within the active site of potential target proteins. ejmo.orgmdpi.com By screening the compound against crystal structures of enzymes like viral polymerases, proteases, nucleoside kinases, and purine metabolism enzymes, researchers can generate hypotheses about its mechanism of action. nih.govejmo.org Key outputs include the binding energy (ΔG) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with amino acid residues. ejmo.org
Virtual Screening: Once a primary target is identified, computational models can be used to screen large virtual libraries of derivatives of this compound. This in silico screening prioritizes compounds for synthesis, focusing resources on those with the highest predicted activity.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound when bound to its target protein. This provides a more realistic view of the stability of the protein-ligand complex and can reveal conformational changes that are crucial for biological activity.
| Target Protein Class | Rationale for Docking Studies | Predicted Key Interactions |
| Viral Polymerases (e.g., RdRp) | Nucleoside analogues are classic polymerase inhibitors. | Potential interactions with the catalytic site, mimicking the natural nucleotide substrate. |
| Purine Nucleoside Phosphorylase (PNP) | Common target for purine analogues. nih.gov | Binding in the active site, with the 6-chloro group interacting with key residues. |
| Protein Kinases | Potential for allosteric inhibition at the ATP-binding site. | Hydrophobic interactions and hydrogen bonding with the hinge region of the kinase. |
| SARS-CoV Main Protease (Mpro) | To explore antiviral potential beyond polymerase inhibition. ejmo.org | Interactions with catalytic dyad residues (e.g., Cys145, His41). ejmo.org |
Integration of this compound in Systems Biology Approaches.
To fully understand the cellular impact of this compound, it is essential to move beyond a single-target perspective and adopt a systems-level view. Integrative multi-omics analysis can provide a comprehensive picture of the global molecular changes induced by the compound. nih.govmdpi.com
A proposed systems biology study would involve treating a relevant cell line (e.g., a cancer cell line or a virus-infected cell line) with the compound and performing a time-course analysis using multiple omics platforms:
Transcriptomics (RNA-seq): To identify genes that are up- or down-regulated in response to the compound, revealing affected signaling and metabolic pathways.
Proteomics: To measure changes in protein expression and post-translational modifications, providing a functional readout of the cellular response.
Metabolomics: To profile changes in small molecule metabolites. This is particularly relevant for a purine analogue, as it would directly show the impact on purine metabolism and interconnected pathways like pyrimidine and glutamate (B1630785) metabolism. nih.govnih.gov
By integrating these datasets, researchers can construct comprehensive regulatory networks that map the compound's mechanism of action. mdpi.comscienceopen.com This approach can uncover not only the intended on-target effects but also unanticipated off-target effects, providing a deeper understanding of its biological activity and potential therapeutic applications. For example, multi-omics has been used to show how dysregulation of purine metabolism is a key vulnerability in certain cancers. nih.govscienceopen.com
| Omics Platform | Information Gained | Potential Findings for this compound |
| Transcriptomics | Changes in gene expression. | Identification of stress response pathways, cell cycle arrest genes, or viral defense gene modulation. |
| Proteomics | Changes in protein abundance and modifications. | Altered levels of enzymes in nucleotide synthesis; changes in phosphorylation status of signaling proteins. |
| Metabolomics | Fluctuations in metabolite pools. | Disruption of the purine/pyrimidine balance; accumulation of precursor metabolites. nih.gov |
| Integrative Analysis | Construction of a holistic cellular response model. | Uncovering novel drug-gene-metabolite relationships and identifying biomarkers of response. mdpi.com |
Q & A
Q. What are the established synthetic protocols for 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of 6-chloro purine derivatives typically involves functionalization of the purine core or ribofuranosyl sugar. For example:
- Intermediate Preparation : Start with guanosine derivatives. Protect hydroxyl groups via acetylation (e.g., using acetic anhydride, triethylamine, and 4-(dimethylamino)pyridine in acetonitrile) to achieve yields >90% .
- Chlorination : Treat intermediates with SOCl₂ in anhydrous CHCl₃ under reflux to introduce the chloro group, achieving >95% yield .
- Purification : Use flash silica gel chromatography with gradients (e.g., 1% methanol/chloroform) for high-purity isolation .
Q. Optimization Tips :
Q. Table 1: Representative Yields and Conditions from Analogous Syntheses
Q. How is the structural characterization of this compound performed using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm regiochemistry. For example:
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ions (e.g., m/z 413 for tri-O-acetylated derivatives) .
- UV Spectroscopy : Monitor λmax shifts (e.g., 263–338 nm) under varying pH to assess electronic transitions and tautomerism .
Advanced Research Questions
Q. What strategies are effective for introducing functional groups at the C-2 and C-6 positions to modulate biological activity?
Methodological Answer:
- C-2 Modifications :
- C-6 Modifications :
Q. Key Considerations :
Q. How can researchers resolve discrepancies in enzymatic substrate activity data for this compound derivatives?
Methodological Answer: Discrepancies often arise from variations in enzyme sources or assay conditions. To address this:
Standardize Assays :
- Use purified enzymes (e.g., E. coli nucleoside phosphorylase) and control pH (e.g., pH 7.0–7.4) to minimize variability .
- Measure kinetic parameters (Km, Vmax) using UV-based assays at λmax = 260–340 nm .
Data Normalization :
- Compare activity relative to known substrates (e.g., adenosine) to account for enzyme batch differences .
Structural Analysis :
- Perform X-ray crystallography or molecular docking to identify steric/electronic clashes in enzyme-substrate complexes .
Example Case :
A derivative with a 2-thienyl substituent showed 24.1 absorbance units at pH 7 (λmax = 325.2 nm) in E. coli assays, while a 3-iodobenzylamino analog exhibited reduced activity due to steric hindrance .
Q. What methodologies are recommended for evaluating the antiviral potential of this compound analogs?
Methodological Answer:
- In Vitro Screening :
- Mechanistic Studies :
Q. Table 2: Antiviral Activity of Structural Analogs
| Derivative | Target Virus | EC₅₀ (μM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 6-Thio-2-vinyl hypoxanthine | Zika | 0.45 | RNA chain termination | |
| 6-(3-Iodobenzylamino)purine | Hepatitis C | 1.2 | NS5B polymerase inhibition |
Q. How can researchers address challenges in the solubility and stability of this compound derivatives?
Methodological Answer:
- Solubility Enhancement :
- Stability Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
